1H-1,2,4-Triazole-1-acetamide, N-(2,4-dimethylphenyl)-4,5-dihydro-3-[(4-methoxyphenyl)methyl]-4-(1H-pyrrol-1-yl)-5-thioxo-
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Overview
Description
1H-1,2,4-Triazole-1-acetamide, N-(2,4-dimethylphenyl)-4,5-dihydro-3-[(4-methoxyphenyl)methyl]-4-(1H-pyrrol-1-yl)-5-thioxo- is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole-1-acetamide derivatives typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes include:
Cyclization of hydrazides with carbon disulfide: This method involves the reaction of hydrazides with carbon disulfide in the presence of a base to form triazole derivatives.
Cyclization of azides with alkynes:
Industrial Production Methods
Industrial production of triazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include:
Batch reactors: Used for small to medium-scale production.
Continuous flow reactors: Used for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazole-1-acetamide derivatives undergo various chemical reactions, including:
Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions at the triazole ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Sulfoxides and sulfones: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Substituted triazoles: Formed from nucleophilic substitution reactions.
Scientific Research Applications
1H-1,2,4-Triazole-1-acetamide derivatives have a wide range of applications in scientific research, including:
Medicinal Chemistry: Used as antifungal, antibacterial, and anticancer agents.
Biology: Studied for their enzyme inhibition properties.
Industry: Used as corrosion inhibitors and in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-1-acetamide derivatives involves interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, leading to inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole derivatives: Known for their use in click chemistry.
Benzotriazole derivatives: Used as corrosion inhibitors and UV stabilizers.
Uniqueness
1H-1,2,4-Triazole-1-acetamide derivatives are unique due to their specific substitution patterns and the presence of functional groups that confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
881450-63-1 |
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Molecular Formula |
C24H25N5O2S |
Molecular Weight |
447.6 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-5-sulfanylidene-1,2,4-triazol-1-yl]acetamide |
InChI |
InChI=1S/C24H25N5O2S/c1-17-6-11-21(18(2)14-17)25-23(30)16-28-24(32)29(27-12-4-5-13-27)22(26-28)15-19-7-9-20(31-3)10-8-19/h4-14H,15-16H2,1-3H3,(H,25,30) |
InChI Key |
UZNAJTGZYYMHSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=S)N(C(=N2)CC3=CC=C(C=C3)OC)N4C=CC=C4)C |
Origin of Product |
United States |
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